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Compound of Interest

Compound Name: Azido-PEG5-acid

Cat. No.: B605864

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-acid (N3-PEGs-COOH) is a heterobifunctional linker molecule that has garnered
significant attention in the fields of bioconjugation, drug delivery, and materials science. Its
unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-
unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide
array of molecules. This guide delves into the core chemical properties of Azido-PEG5-acid,
offering a comprehensive overview of its reactivity and utility, supplemented with detailed
experimental protocols and workflow visualizations to empower your research and
development endeavors.

Core Chemical Properties and Specifications

Azido-PEG5-acid is a water-soluble molecule, a characteristic conferred by its hydrophilic
PEG chain, which enhances its biocompatibility and utility in aqueous environments.[1][2][3][4]
[5] The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing
for orthogonal or sequential conjugation strategies.
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Property Value Reference(s)
Molecular Formula C13H25N307

Molecular Weight 335.36 g/mol

CAS Number 1425973-16-5

Appearance Colorless to light yellow liquid

Soluble in water and common

Solubility organic solvents (e.g., DMF,
DMSO)
Purity Typically >95%

N Store at -20°C, protected from
Storage Conditions ] ]
light and moisture

Dual Reactivity: A Gateway to Diverse Applications

The chemical utility of Azido-PEG5-acid stems from its two terminal functional groups: the
azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent
bonds with a variety of complementary functionalities.

The Azide Terminus: A Hub for "Click Chemistry"

The azide group (Ns) is a key player in the realm of “click chemistry,” a set of bioorthogonal
reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically,
the azide group of Azido-PEG5-acid can participate in:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This highly popular reaction
involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a
copper(l) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the
cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This
reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
bicyclo[6.1.0]Jnonyne (BCN), which reacts spontaneously with the azide to form a stable
triazole.
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These click chemistry reactions are instrumental in conjugating Azido-PEG5-acid to alkyne-
modified proteins, peptides, nucleic acids, and small molecules.

The Carboxylic Acid Terminus: Forming Stable Amide
Bonds

The carboxylic acid (-COOH) group provides a handle for conjugation to primary and
secondary amines (-NH2). This is typically achieved through the formation of an active ester
intermediate, most commonly using carbodiimide chemistry.

o EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the
carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-
containing molecules to form a stable amide bond.

This method is widely employed for attaching Azido-PEG5-acid to lysine residues on proteins,
amine-modified surfaces, and other amine-containing biomolecules.

Experimental Protocols

The following are detailed protocols for the key reactions involving Azido-PEG5-acid.

Protocol 1: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the conjugation of Azido-PEG5-acid to an alkyne-containing molecule.
Materials:

Azido-PEG5-acid

Alkyne-containing molecule

Copper(ll) sulfate (CuSOa)

Sodium ascorbate
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 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA)

» Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
e Degassing equipment (optional, but recommended)
Procedure:

o Preparation of Stock Solutions:

[e]

Prepare a 10 mM stock solution of Azido-PEG5-acid in the reaction buffer.

o

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

[¢]

Prepare a 50 mM stock solution of CuSOa in water.

[¢]

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

[e]

Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or

water).
e Reaction Setup:

o In a microcentrifuge tube, add the alkyne-containing molecule to the desired final
concentration in the reaction buffer.

o Add Azido-PEG5-acid to the reaction mixture (typically a 1.5 to 5-fold molar excess over
the alkyne).

o Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the
copper concentration.

o Add CuSOa to a final concentration of 0.1 to 1 mM.
o Vortex the mixture gently.

¢ |nitiation and Incubation:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b605864?utm_src=pdf-body
https://www.benchchem.com/product/b605864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
o Vortex the mixture gently.

o Incubate the reaction at room temperature for 1-4 hours. The reaction can also be
performed at 4°C overnight.

e Purification:

o Purify the resulting conjugate using an appropriate method such as size-exclusion
chromatography, dialysis, or affinity chromatography, depending on the nature of the
conjugated molecules.

Protocol 2: EDC/NHS Amide Bond Formation

This protocol outlines the conjugation of Azido-PEG5-acid to an amine-containing molecule.
Materials:

Azido-PEG5-acid

e Amine-containing molecule

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

» N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
» Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

o Coupling Buffer (e.g., PBS, pH 7.2-8.0)

e Quenching solution (e.g., 1 M Tris-HCI, pH 8.0 or hydroxylamine)

e Desalting column (optional)

Procedure:

o Preparation of Reagents:
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o Equilibrate all reagents to room temperature before use.
o Prepare a 10 mM stock solution of Azido-PEG5-acid in the Activation Buffer.

o Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10
mg/mL) in the Activation Buffer.

 Activation of Carboxylic Acid:
o In areaction tube, add the Azido-PEG5-acid solution.

o Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the Azido-PEGb5-acid
solution.

o Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
o Conjugation to Amine:

o Immediately after activation, add the activated Azido-PEG5-acid solution to the amine-
containing molecule, which should be dissolved in the Coupling Buffer. The optimal molar
ratio of the activated linker to the amine-containing molecule should be determined
empirically, but a 10-20 fold molar excess of the linker is a common starting point.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching and Purification:

o Quench the reaction by adding the quenching solution to a final concentration of 10-50
mM and incubating for 15 minutes.

o Remove excess reagents and purify the conjugate using a desalting column, dialysis, or
another suitable chromatographic method.

Visualizing Workflows with Azido-PEGb5-acid

The following diagrams, generated using the DOT language, illustrate common experimental
workflows involving Azido-PEG5-acid.
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Applications in Drug Development and Beyond

The unique properties of Azido-PEG5-acid make it a valuable tool in various research and
development areas:

e Antibody-Drug Conjugates (ADCSs): Azido-PEG5-acid can serve as a non-cleavable linker to
attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.

e PROTACS: In the development of Proteolysis Targeting Chimeras (PROTACS), this linker can
be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.

e Bioconjugation: It is widely used for PEGylating proteins and peptides to improve their
solubility, stability, and pharmacokinetic profiles.
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e Nanotechnology and Materials Science: Azido-PEG5-acid can be used to functionalize the
surfaces of nanopatrticles, quantum dots, and other materials to enhance their
biocompatibility and for targeted delivery applications.

In conclusion, Azido-PEG5-acid is a powerful and versatile chemical tool. Its well-defined
structure, dual reactivity, and the biocompatibility imparted by the PEG spacer make it an
invaluable component in the design and synthesis of complex biomolecular conjugates for a
wide range of applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605864?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

